Butyl(1-phenylpropyl)amine

Description

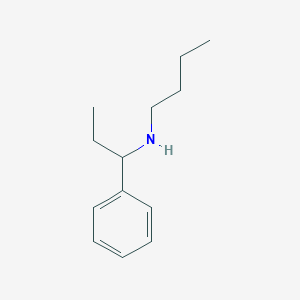

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(1-phenylpropyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-3-5-11-14-13(4-2)12-9-7-6-8-10-12/h6-10,13-14H,3-5,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNBGUDSGSWTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(CC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60328414 | |

| Record name | N-(1-phenylpropyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92111-07-4 | |

| Record name | N-(1-phenylpropyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Butyl 1 Phenylpropyl Amine and Analogues

Classical Amine Synthesis Approaches

Traditional methods for amine synthesis remain cornerstones of organic chemistry, offering reliable, albeit sometimes challenging, pathways to desired products. These approaches typically involve the formation of a new carbon-nitrogen bond through the reaction of a nitrogen nucleophile with a carbon electrophile or the reduction of an imine intermediate.

N-Alkylation of Primary Amines

The N-alkylation of primary amines is a direct method for the synthesis of secondary amines. This approach involves the reaction of a primary amine, acting as a nucleophile, with an alkylating agent, typically an alkyl halide. For the synthesis of Butyl(1-phenylpropyl)amine, this would involve the reaction of 1-phenylpropylamine with a butyl halide (e.g., butyl bromide).

The direct alkylation of amines with alkyl halides, a method pioneered by August Wilhelm von Hofmann, is a classical approach to C-N bond formation. masterorganicchemistry.com This SN2 reaction involves the nucleophilic attack of the primary amine on the alkyl halide. acs.org A base is often required to neutralize the hydrohalic acid generated during the reaction. masterorganicchemistry.com

However, a significant drawback of this method is the potential for overalkylation. acs.org The secondary amine product is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. acs.orgresearchgate.net This lack of selectivity can result in a mixture of products, complicating purification and reducing the yield of the desired secondary amine. acs.org For instance, heating a primary amine with an excess of an alkyl halide typically leads to the exhaustive alkylation product, the tetraalkylammonium halide. researchgate.net

To mitigate overalkylation, reaction conditions can be carefully controlled, for example, by using a large excess of the primary amine. However, this is often not practical or economical. Aqueous media with a mild base like sodium bicarbonate have been explored to improve selectivity in some cases. researchgate.net

Table 1: Representative Direct N-Alkylation of Secondary Amines with Alkyl Halides This table presents data for the synthesis of tertiary amines from secondary amines, illustrating the general conditions for N-alkylation.

| Entry | Secondary Amine | Alkyl Halide | Base | Solvent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| 1 | Dibenzylamine | Benzyl bromide | Hünig's base | Acetonitrile | Tribenzylamine | 95 | nih.gov |

| 2 | N-Methylaniline | Benzyl bromide | Hünig's base | Acetonitrile | N-Benzyl-N-methylaniline | 94 | nih.gov |

| 3 | Piperidine | Ethyl iodide | Hünig's base | Acetonitrile | N-Ethylpiperidine | 91 | nih.gov |

To address the challenge of overalkylation inherent in direct N-alkylation, self-limiting strategies have been developed. These methods aim to selectively produce secondary amines by modifying the reactivity of the amine starting material or the intermediate.

One innovative approach involves the use of N-aminopyridinium salts as ammonia (B1221849) surrogates. commonorganicchemistry.commdma.ch In this strategy, an N-aryl-N-aminopyridinium salt is first synthesized and then alkylated. The alkylation proceeds through a highly nucleophilic pyridinium (B92312) ylide intermediate. Crucially, the resulting N-alkyl-N-pyridinium amine is a less reactive nucleophile than the ylide precursor, which effectively prevents overalkylation. commonorganicchemistry.commdma.ch A subsequent in situ depyridylation step then yields the desired secondary aryl-alkyl amine. commonorganicchemistry.commdma.chchemcess.com This method provides a modular and selective route to secondary amines, avoiding the formation of tertiary amine byproducts. commonorganicchemistry.commdma.ch

Another strategy involves the use of protecting groups. For example, a primary amine can be reacted with 2-nitrobenzenesulfonyl chloride to form a sulfonamide. This sulfonamide can then be alkylated, and the protecting group is subsequently removed under mild conditions using a thiol reagent to furnish the secondary amine.

Table 2: Self-Limiting Alkylation via N-Aryl-N-aminopyridinium Salts This table shows the synthesis of various secondary amines using a self-limiting alkylation strategy, demonstrating the broad applicability of the method.

| Entry | N-Aryl-N-aminopyridinium Salt | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| 1 | N-(phenyl)-N-aminopyridinium triflate | Hexyl iodide | Cs₂CO₃ | Acetonitrile | 70 | 91 | commonorganicchemistry.com |

| 2 | N-(4-methoxyphenyl)-N-aminopyridinium triflate | Benzyl bromide | Cs₂CO₃ | Acetonitrile | 70 | 95 | commonorganicchemistry.com |

| 3 | N-(4-chlorophenyl)-N-aminopyridinium triflate | Ethyl iodide | Cs₂CO₃ | Acetonitrile | 70 | 88 | commonorganicchemistry.com |

Direct N-Alkylation (Hoffmann Alkylation)

Reductive Amination Strategies

Reductive amination is one of the most versatile and widely used methods for synthesizing secondary amines. masterorganicchemistry.comorganic-chemistry.org The reaction proceeds in two conceptual steps: the formation of an imine or enamine intermediate from the condensation of a carbonyl compound with a primary amine, followed by the reduction of this intermediate to the target amine. For the synthesis of this compound, two pathways are possible: the reaction of 1-phenylpropanal with butylamine (B146782) or the reaction of butyraldehyde (B50154) with 1-phenylpropylamine. masterorganicchemistry.comchemcess.com

A key advantage of reductive amination is that the imine formation is a single addition, which inherently avoids the overalkylation problems associated with direct alkylation. masterorganicchemistry.com The reaction can often be performed in a one-pot fashion, where the carbonyl compound, amine, and reducing agent are combined.

A variety of reducing agents can be employed, with the choice depending on the substrate and desired reaction conditions. commonorganicchemistry.com

Sodium borohydride (B1222165) (NaBH₄) is a common and inexpensive reducing agent. However, it can also reduce the starting aldehyde or ketone, so it is typically added after the imine has had time to form. commonorganicchemistry.comchemicalbook.com

Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent that is particularly effective for reductive aminations because it selectively reduces imines in the presence of carbonyl groups. masterorganicchemistry.comcommonorganicchemistry.com This allows for all components to be mixed at the outset of the reaction. Lewis acids such as Ti(OiPr)₄ or ZnCl₂ can be added to improve yields for less reactive substrates. commonorganicchemistry.commdma.ch

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another mild and selective reducing agent that is often used in aprotic solvents like dichloromethane (B109758) (DCE) or tetrahydrofuran (B95107) (THF). commonorganicchemistry.com

Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Pd/C, Raney Ni) is also a powerful method for the reduction step. tandfonline.com

The reaction conditions for reductive amination are generally mild, making it compatible with a wide range of functional groups. organic-chemistry.org

Table 3: Examples of Reductive Amination for Secondary Amine Synthesis This table provides examples of reductive amination under various conditions, highlighting the versatility of this method.

| Entry | Carbonyl Compound | Amine | Reducing Agent | Solvent | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 1 | Benzaldehyde | Ethylamine | NaBH₄ | Methanol | 94.9 | chemicalbook.com |

| 2 | 3,4-Methylenedioxyphenyl-2-propanone | Methylamine HCl/TEA | NaBH₄ / Ti(OiPr)₄ | Ethanol | - | mdma.ch |

| 3 | Acetophenone | 3-Phenylpropylamine | H₂ / [Ir(cod)Cl]₂/Ligand | TFE/MeOAc | - | justia.com |

| 4 | Butanal | Dibutylamine | Et₃SiH / [IrCl(cod)]₂ | Dioxane | ~100 | thieme-connect.de |

Advanced Catalytic Syntheses

Modern synthetic chemistry has seen the development of powerful catalytic methods that offer new levels of efficiency and selectivity. For the synthesis of secondary amines, transition-metal-catalyzed reactions have become particularly important.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines. mdma.chchemicalbook.com This reaction enables the formation of a C-N bond between an aryl halide (or triflate) and an amine. chemicalbook.com To synthesize an analogue of this compound, this could involve the coupling of a substituted bromobenzene (B47551) with N-butylpropan-1-amine.

The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aryl amine and regenerate the Pd(0) catalyst. mdma.ch

A key to the success of the Buchwald-Hartwig amination has been the development of sophisticated phosphine (B1218219) ligands that stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. chemicalbook.com These ligands are often bulky and electron-rich, which promotes the oxidative addition and reductive elimination steps. The choice of base (e.g., NaOtBu, Cs₂CO₃) and solvent (e.g., toluene, dioxane) is also crucial for the success of the reaction. chemicalbook.com This method is highly versatile and tolerates a wide range of functional groups on both the aryl halide and the amine. mdma.ch

Table 4: Buchwald-Hartwig Amination for Aryl Amine Synthesis This table showcases the power of palladium-catalyzed cross-coupling for the synthesis of various aryl amines.

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| 1 | 4-Bromotoluene | Aniline (B41778) | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 98 | mdma.ch |

| 2 | 1-Bromo-4-(tert-butyl)benzene | N-Methylaniline | Pd(OAc)₂ / CM-phos | NaOtBu | Toluene | 99 | chemsynthesis.com |

| 3 | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ / P(t-Bu)₃ | NaOtBu | Toluene | 98 | mdma.ch |

Ruthenium-Catalyzed Deaminative Coupling of Primary Amines

Organocatalytic Transformations

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. rsc.orgacs.org For secondary amine synthesis, a common organocatalytic strategy is reductive amination. In this process, an aldehyde or ketone reacts with a primary amine to form an imine in situ, which is then reduced to the target secondary amine.

Mandelic acid, for example, has been identified as an efficient and mild organocatalyst for the one-pot synthesis of diverse secondary amines from aldehydes and primary amines, using a Hantzsch ester as the hydrogen source. sciensage.info This approach is valued for its operational simplicity and use of inexpensive, environmentally benign catalysts. sciensage.info Chiral secondary amines, such as those derived from proline, are widely used as organocatalysts to achieve high enantioselectivity in various transformations, including the synthesis of alkaloids and other complex natural products. rsc.orgacs.orgrsc.org

A potential organocatalytic synthesis of this compound would involve the reaction of propiophenone (B1677668) (1-phenylpropan-1-one) with butylamine, followed by reduction, catalyzed by a suitable organic molecule.

Photoredox-Catalyzed Amine Synthesis

Visible-light photoredox catalysis utilizes light energy to initiate single-electron transfer (SET) events, generating highly reactive radical intermediates under exceptionally mild conditions. rsc.org This has enabled the development of novel methods for amine synthesis, including complex multicomponent reactions. nih.govresearchgate.net

One notable strategy involves a photoredox-catalyzed four-component reaction to produce complex secondary amines. nih.govfigshare.comacs.org In a reported transformation, an iminium ion, generated from the condensation of an aniline and an aldehyde, is reduced by an excited photocatalyst via SET to form an α-amino radical. researchgate.net This radical can then engage with other components to rapidly build molecular complexity. researchgate.net Such methods allow for the simultaneous formation of multiple new bonds in a single, operationally simple step. figshare.comchemrxiv.org While many reported examples focus on specific scaffolds like γ-sulfonylamines, the underlying principles offer a versatile platform for constructing a wide range of amine-containing products. researchgate.net

Multicomponent Reaction Pathways for Secondary Amine Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency. rsc.org They adhere to the principles of atom and step economy, reducing reaction times and simplifying access to diverse chemical structures. rsc.org

Several MCRs have been developed for the synthesis of secondary amines. One visible-light-mediated approach involves the three-component alkylation of imines, which are generated in situ from aldehydes and anilines, with unactivated alkyl iodides. rsc.orgrsc.orgresearchgate.net This protocol is catalyzed by inexpensive manganese carbonyl and is compatible with a wide array of functional groups. rsc.orgresearchgate.net Another strategy is the photocatalytic multicomponent carbonyl alkylative amination, which uses a photocatalyst to generate alkyl radicals from hydrocarbons that then add to in situ-formed iminium ions. acs.org These methods provide rapid access to structurally complex secondary amines from simple and readily available starting materials. rsc.orgacs.org

Protecting Group Chemistry in this compound Synthesis

In multi-step syntheses, the reactivity of functional groups like amines often needs to be temporarily masked to prevent unwanted side reactions. This is achieved through the use of protecting groups, which must be easy to install, stable to the desired reaction conditions, and easy to remove selectively. masterorganicchemistry.com

Carbamate-Based Protecting Strategies (e.g., Boc Protection)

For amines, carbamates are the most popular class of protecting groups. masterorganicchemistry.com The tert-butoxycarbonyl (Boc) group is a preeminent example. It transforms the nucleophilic and basic amine into a non-nucleophilic carbamate (B1207046) that is stable to most nucleophiles and bases. masterorganicchemistry.comorganic-chemistry.org

Table 2: Selected Reagents for Boc Protection and Deprotection of Amines masterorganicchemistry.comorganic-chemistry.org

| Transformation | Reagent(s) | Conditions |

| Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Base (e.g., NEt₃, NaOH) | Anhydrous or aqueous, Room Temperature |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), HClO₄–SiO₂ | Solvent-free, Room Temperature |

| Deprotection | Trifluoroacetic Acid (TFA) | Anhydrous, often in CH₂Cl₂ |

| Deprotection | Hydrochloric Acid (HCl) | In a protic solvent like Methanol or Dioxane |

| Deprotection | Trimethylsilyl Iodide (TMSI) | Anhydrous, can lead to direct functionalization |

Stereoselective Synthesis of Butyl 1 Phenylpropyl Amine

Enantioselective Approaches to 1-Phenylpropylamine Derivatives

The most direct method for preparing chiral α-chiral amines is the asymmetric hydrogenation of prochiral imines. nih.gov This approach has been extensively studied and even implemented on an industrial scale for various products. nih.gov Transition metal catalysis, particularly with iridium (Ir) and rhodium (Rh) complexes featuring chiral ligands, has proven highly effective. acs.org

Key enantioselective methods include:

Asymmetric Hydrogenation (AH): This is a highly efficient method for creating valuable α-chiral amines. nih.gov For N-alkyl ketimines, which are precursors to compounds like butyl(1-phenylpropyl)amine, the development has been challenging due to potential catalyst deactivation by the basic amine product. acs.org However, specialized Ir-PHOX catalysts have shown promise. acs.org

Reductive Amination: This involves the enantioselective reduction of an imine formed in situ. nih.gov It is a widely used transformation in the synthesis of chiral amines. acs.org

Hydroamination and Allylic Amination: These methods also represent important metal-catalyzed routes to chiral amines. nih.gov

Research has focused on developing modular chiral ligands that can be fine-tuned to create highly active and selective catalysts. acs.org For instance, Ir-complexes with phosphine-phosphoramidite ligands have been used for the asymmetric hydrogenation of sterically hindered N-aryl imines, yielding the corresponding chiral amines with excellent enantioselectivities. nih.gov A similar strategy could be adapted for N-alkyl imines.

Table 1: Examples of Enantioselective Synthesis of Chiral Amines

| Method | Catalyst/Reagent | Substrate Type | Enantiomeric Excess (ee) | Citation |

| Asymmetric Hydrogenation | Ir/f-binaphane | Sterically hindered N-aryl imines | High | nih.gov |

| Asymmetric Hydrogenation | Ir-PHOX catalysts | N-methyl imine of acetophenone | Low | acs.org |

| Asymmetric Hydrogenation | Ir-complex with phosphine-phosphoramidite ligand | N-aryl imines | Good to Excellent | nih.gov |

| Asymmetric Hydrogenation | Rh/ZhaoPhos-L11a complex | 2-substituted indoles | High | nih.gov |

Diastereoselective Control in Amine Synthesis

When a molecule contains multiple stereocenters, controlling the relative configuration (diastereoselectivity) is crucial. Catalyst-controlled reactions are particularly powerful, as they can dictate the stereochemical outcome regardless of the substrate's inherent preferences. nih.govacs.org

A notable strategy involves the dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds. nih.govacs.org This method allows for the regio- and diastereoselective synthesis of N-unprotected pyrrolidines at room temperature without requiring external oxidants or directing groups. nih.govacs.org The relationship between the catalyst's structure and the substrate's conformation provides a basis for rationally designing catalysts to achieve desired stereoselectivity. nih.gov

Another powerful approach is the use of asymmetric tandem reactions, which can convert simple achiral precursors into complex chiral amines with multiple stereocenters. pnas.org For example, a catalyst system combining a cinchonium salt and a phenolic proton donor can mediate a conjugate addition-protonation cascade to generate optically active amines with two nonadjacent stereocenters, exercising control over chemo-, regio-, diastereo-, and enantioselectivity. pnas.org The azido-Ugi reaction involving α-substituted cyclic amines has also been shown to proceed with high diastereoselectivity (up to 100% de) to form tetrazole derivatives. nih.gov

Table 2: Methods for Diastereoselective Amine Synthesis

| Method | Catalyst/System | Key Feature | Stereoselectivity | Citation |

| Intramolecular C-H Amination | Dirhodium complex | Catalyst-controlled nitrene insertion | High diastereoselectivity | nih.govacs.org |

| Tandem Conjugate Addition-Protonation | Cinchonium salt / Phenolic proton donor | Creates two nonadjacent stereocenters | High diastereo- and enantioselectivity | pnas.org |

| Azido-Ugi Reaction | N/A | Multicomponent reaction | High diastereoselectivity (≤100% de) | nih.gov |

| Glycosylation-Induced Addition | Glycosyl iminium salt / Organometallic reagent | Addition to imines | Good to excellent diastereoselectivity | znaturforsch.com |

Chiral Auxiliary-Mediated Reactions for Stereocenter Induction

A chiral auxiliary is a stereogenic group temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After inducing the desired chirality, the auxiliary is cleaved and can often be recovered. wikipedia.org

For amine synthesis, enantiopure tert-butanesulfinamide, developed by Ellman and co-workers, is a widely used and highly effective chiral auxiliary. rsc.org It is readily prepared on a large scale and facilitates highly diastereoselective transformations. rsc.org The general approach involves the condensation of the chiral sulfinamide with a ketone or aldehyde to form a sulfinylimine. The subsequent nucleophilic addition to the C=N bond is directed by the bulky tert-butylsulfinyl group, leading to the formation of the desired stereocenter with high diastereoselectivity. wikipedia.org For instance, the addition of a Grignard reagent to a tert-butanesulfinyl imine proceeds through a six-membered ring transition state, where the magnesium coordinates to both the oxygen and nitrogen atoms, to afford the product with high stereocontrol. wikipedia.org A photocatalytic method for the stereoselective radical alkylation of chiral sulfinyl imines has also been developed using a cost-effective photocatalyst, yielding diverse chiral amines in high yields and excellent diastereoselectivity. nih.gov

The auxiliary is typically removed under mild acidic conditions, yielding the free chiral primary amine. rsc.org This methodology has been extensively applied to the synthesis of N-heterocycles and α-chiral primary amines. rsc.org

Chemo-Enzymatic and Biocatalytic Routes to Chiral Amines

Biocatalysis offers an attractive, environmentally friendly alternative to traditional chemical methods for synthesizing chiral amines, often providing exceptional selectivity under mild aqueous conditions. wiley.comtandfonline.comnih.gov Enzymes like transaminases, oxidases, and dehydrogenases are central to these strategies. nih.gov

ω-Transaminases (ω-TAs): These pyridoxal-5-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate. rsc.orgkaust.edu.sa This method is highly valued for its high enantioselectivity and broad substrate scope. kaust.edu.sa Engineered ω-TAs have been developed to overcome limitations of wild-type enzymes, such as narrow substrate acceptance or low stability. oup.commdpi.com For example, an engineered ω-transaminase was crucial in a greener synthesis of sitagliptin, leading to a significant increase in yield and reduction in waste. mdpi.com

Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of a ketone using ammonia (B1221849) as the amino donor and NAD(P)H as a cofactor. nih.gov Protein engineering has been used to develop AmDHs with tailored substrate scopes for chiral amine synthesis. nih.gov

Chemo-enzymatic Cascades: These processes integrate chemical and enzymatic steps to create efficient one-pot syntheses. kaust.edu.saacs.org A notable example is the conversion of alkynes to chiral amines, where a gold catalyst first hydrates the alkyne to a ketone, which is then converted to the chiral amine by a transaminase, achieving high yields and excellent enantiomeric excess (>99% ee). kaust.edu.saacs.org Another cascade combines Wacker oxidation of a styrene (B11656) derivative with enzymatic reductive amination to produce chiral 1-phenylethylamines. researchgate.net

Table 3: Biocatalytic and Chemo-Enzymatic Synthesis of Chiral Amines

| Enzyme/System | Reaction Type | Substrate | Product | Selectivity | Citation |

| ω-Transaminase (ATA) | Asymmetric reductive amination | Prochiral Ketones | Chiral Amines | High enantioselectivity | rsc.orgoup.com |

| Amine Dehydrogenase (AmDH) | Reductive amination | Ketone | Chiral Amine | High enantioselectivity | nih.gov |

| Gold catalyst + Transaminase | One-pot hydration/amination | Alkyne | Chiral Amine | >99% ee | kaust.edu.saacs.org |

| Styrene monooxygenase + Epoxide hydrolase + ADH + ωTA | Multi-enzyme cascade | β-Methylstyrene | Phenylpropanolamine | >99.5% er and dr | nih.gov |

| Myoglobin variants | Carbene N-H insertion | Aromatic amines | Chiral α-amino acid derivatives | Up to 82% ee | nih.govrochester.edu |

Strategies for Inversion of Amine Configuration

Tertiary amines with three different substituents on the nitrogen atom are chiral but typically undergo rapid pyramidal inversion (also known as nitrogen inversion) at room temperature. libretexts.orgchemeurope.com This rapid racemization, occurring millions of times per second for aliphatic amines, prevents the isolation of enantiomers under normal conditions. libretexts.orgnih.gov The energy barrier for this inversion is low (around 6 kcal/mol for ammonia). libretexts.org

However, several factors can increase this inversion barrier and allow for a stable stereogenic nitrogen center:

Ring Strain: Incorporating the nitrogen atom into a small ring, such as an aziridine, significantly slows down inversion. chemeurope.com

Bridgehead Position: When the nitrogen is at a bridgehead position in a bicyclic system (e.g., Tröger's base), inversion is sterically impossible, making the nitrogen a permanent chiral center. chemeurope.com

Electronegative Substituents: Attaching electronegative groups to the nitrogen can also hinder inversion. stackexchange.com

While direct inversion of a stable chiral carbon center like the one in this compound is not a standard synthetic strategy, understanding the principles of nitrogen inversion is crucial in the broader context of amine stereochemistry. For quaternary ammonium (B1175870) salts, the nitrogen center is configurationally stable. Recent research has demonstrated the first enantioselective catalytic synthesis of chiral ammonium ions via the dynamic kinetic resolution of tertiary amines, where a rapidly inverting chiral amine is converted into a configurationally stable ammonium salt with high enantioselectivity. nih.gov

Reaction Mechanisms and Selectivity Studies

Mechanistic Elucidation of Carbon-Nitrogen Bond Formation in Secondary Amines

The formation of the carbon-nitrogen (C-N) bond in secondary amines like Butyl(1-phenylpropyl)amine can be achieved through several synthetic routes, most notably direct N-alkylation and reductive amination. Each pathway proceeds through distinct mechanistic steps.

Direct N-Alkylation: This method involves the reaction of a primary amine with an alkyl halide. The mechanism is a bimolecular nucleophilic substitution (SN2) reaction. The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. wikipedia.org A subsequent acid-base reaction, often involving excess amine, deprotonates the resulting ammonium (B1175870) salt to yield the neutral secondary amine. wikipedia.org However, a significant challenge in this method is overalkylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium salts. acs.org

Reductive Amination: A more controlled and widely used method for synthesizing secondary amines is reductive amination. scienceinfo.commasterorganicchemistry.com This process involves the reaction of a primary amine (e.g., butylamine) with a carbonyl compound (e.g., 1-phenylpropan-1-one) to form an imine intermediate, which is then reduced to the target amine. The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. nih.gov This is followed by the acid-catalyzed dehydration of the hemiaminal to form an imine (or its protonated form, the iminium ion). scienceinfo.comorganicchemistrytutor.com The final step is the reduction of the C=N double bond by a reducing agent. wikipedia.orgnumberanalytics.com This two-step, one-pot process avoids the issue of overalkylation because the imine formation is typically a single event on the primary amine. masterorganicchemistry.com

Metal-Catalyzed N-Alkylation: Transition metal catalysts, particularly those based on palladium, ruthenium, and iridium, have enabled C-N bond formation using alcohols as alkylating agents. rsc.orgwiley.com These reactions often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. rsc.org The catalyst first dehydrogenates the alcohol to form an aldehyde in situ. The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the metal hydride species generated in the initial dehydrogenation step. rsc.org This method is atom-economical and environmentally benign as water is the only byproduct. nih.gov

| Method | Key Mechanistic Steps | Common Reactants | Ref. |

| Direct N-Alkylation | SN2 attack of amine on alkyl halide, deprotonation. | Primary amine, Alkyl halide | wikipedia.orgacs.org |

| Reductive Amination | Nucleophilic addition to carbonyl, dehydration to imine, reduction of imine. | Primary amine, Aldehyde/Ketone, Reducing agent | scienceinfo.commasterorganicchemistry.comnih.gov |

| Catalytic N-Alkylation | Alcohol dehydrogenation to aldehyde, imine formation, imine reduction. | Primary amine, Alcohol, Metal catalyst | wiley.comrsc.org |

Role of Reactive Intermediates (e.g., iminium ions, radicals) in this compound Reactions

The course of amine synthesis is often dictated by the transient species formed during the reaction. Iminium ions and radical species are two critical classes of reactive intermediates that play a pivotal role.

Iminium Ions: In reductive amination, the key intermediate is the imine, which exists in equilibrium with its protonated form, the iminium ion. scienceinfo.com The formation of the iminium ion is crucial as it is significantly more electrophilic than the neutral imine, making it more susceptible to reduction by hydride reagents. organicchemistrytutor.com Under weakly acidic conditions (pH 4-5), which are typical for reductive amination, the equilibrium favors the formation of the iminium ion, which is then readily reduced. masterorganicchemistry.comnih.gov The choice of reducing agent is critical; mild reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used because they selectively reduce the iminium ion without significantly reducing the starting carbonyl compound. scienceinfo.comrsc.org This selective reduction is a cornerstone of chemoselectivity in this reaction.

Radical Intermediates: While less common in traditional syntheses of simple secondary amines, radical-mediated C-N bond formation represents a powerful and emerging strategy. These reactions often involve the generation of aminium or alkyl radical intermediates. For instance, visible-light photoredox catalysis can generate aminium radical cations from amines. nih.gov These electrophilic radicals can then react with nucleophiles like alkenes to form a new C-N bond. nih.gov Another approach involves the generation of an alkyl radical, which is then trapped by a metal-amido complex. Subsequent reductive elimination from the metal center forges the C-N bond. mdpi.com Such radical processes can offer unique reactivity and access to complex amine structures that are challenging to synthesize via traditional ionic pathways. rsc.org For example, cobalt-catalyzed reactions can proceed via radical C-H amination, where a metalloradical species initiates a hydrogen atom transfer (HAT) from a C-H bond, followed by radical substitution to form the C-N bond. rsc.org

| Intermediate | Reaction Type | Role | Generation Method | Ref. |

| Iminium Ion | Reductive Amination | Electrophile for hydride attack | Protonation of imine intermediate | scienceinfo.comorganicchemistrytutor.com |

| Aminium Radical Cation | Photocatalytic Amination | Electrophilic aminating species | Single-electron oxidation of an amine | nih.gov |

| Alkyl Radical | Radical C-N Coupling | Partner for coupling with an amine/amido species | Decarboxylation, Single Electron Transfer (SET) to alkyl halides | mdpi.comrsc.org |

Kinetic and Thermodynamic Considerations in Reaction Control

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. libretexts.org In the synthesis of secondary amines, reaction conditions such as temperature, solvent, and catalysts can be manipulated to favor one product over another.

In dynamic imine libraries, it has been shown that different imines can be the kinetic or thermodynamic products. For instance, in a competitive reaction, one imine might form faster (the kinetic product), but upon reaching equilibrium, a more stable imine (the thermodynamic product) will predominate. acs.org Temperature is a key factor; lower temperatures typically favor the kinetic product, which is formed via the lower activation energy pathway, while higher temperatures allow the system to reach equilibrium and form the more stable thermodynamic product. libretexts.org

Kinetic studies of N-alkylation reactions have been used to elucidate mechanisms and optimize conditions. For example, investigations into the Rh(I)-catalyzed alkylation of benzylic amines revealed that the reaction proceeds through an imine intermediate, demonstrating that a formal C(sp³)–H activation actually occurs via a C(sp²)–H activation pathway. acs.orgnih.gov Such studies provide crucial insights into the rate-determining steps and the nature of the catalytically active species.

| Factor | Influence on Reaction Control | Example | Ref. |

| Temperature | Low temp favors kinetic product; High temp favors thermodynamic product. | Divergent synthesis of N-alkylated derivatives vs. homoallyl amines. | libretexts.orgnih.gov |

| Catalyst | Can lower the activation barrier for a specific pathway, directing the reaction. | Acid co-catalyst favors iminium ion pathway in reductive amination. | nih.govrsc.org |

| Solvent | Can stabilize intermediates or transition states, affecting reaction rates. | Water coordination lowers the barrier for nucleophilic addition. | nih.govrsc.org |

| Reaction Time | Short reaction times may yield the kinetic product; longer times allow for equilibration to the thermodynamic product. | In dynamic imine libraries, product distribution changes over time. | acs.org |

Regioselectivity and Chemoselectivity in Amine Transformations

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of this compound via reductive amination, a key challenge is the potential for the reducing agent to reduce the starting carbonyl compound (1-phenylpropan-1-one) before it can form the imine. This is overcome by using chemoselective reducing agents like NaBH₃CN or NaBH(OAc)₃, which are sluggish towards reducing aldehydes and ketones but readily reduce the more electrophilic iminium ion intermediate. masterorganicchemistry.comrsc.org This allows the one-pot reaction to proceed with high selectivity for the desired amine product. organic-chemistry.orgacs.org Similarly, in catalytic N-alkylation with alcohols, the catalyst must be selective for dehydrogenating the alcohol without affecting other reducible groups in the molecule.

Regioselectivity concerns the site at which a reaction occurs when multiple positions are available. A primary challenge in direct N-alkylation is achieving selective mono-alkylation instead of di-alkylation. acs.org Various strategies have been developed to promote mono-alkylation, such as using a large excess of the primary amine or employing specific catalysts and reaction conditions. nih.govmarquette.edu For amines with multiple non-equivalent nitrogen atoms, such as 2-aminobenzothiazoles, regioselective N-alkylation is crucial. Studies have shown that using alcohols as alkylating agents in the presence of a copper catalyst can favor alkylation on the exocyclic nitrogen over the endocyclic nitrogen, likely due to the preferential formation of the exocyclic imine intermediate. rsc.org Temperature can also be a tool to control regioselectivity; in certain Brookhart's acid-catalyzed N-alkylations, different temperatures lead to different N-alkylated products with excellent regioselectivity. nih.gov

| Selectivity Type | Challenge | Strategy | Example | Ref. |

| Chemoselectivity | Reduction of starting carbonyl vs. imine intermediate. | Use of mild, iminium-selective reducing agents (e.g., NaBH₃CN). | Reductive amination of a ketone in the presence of the reducing agent. | masterorganicchemistry.comrsc.org |

| Regioselectivity | Mono- vs. Di-alkylation of a primary amine. | Use of excess primary amine; specific catalytic systems. | Ruthenium-catalyzed deaminative coupling to form unsymmetrical secondary amines. | nih.govmarquette.edu |

| Regioselectivity | Alkylation at different nitrogen atoms in a molecule. | Exploiting differences in nucleophilicity or steric hindrance; catalyst control. | Selective N-alkylation of the exocyclic amine in 2-aminobenzothiazole. | rsc.org |

Theoretical and Computational Chemistry of Butyl 1 Phenylpropyl Amine

Quantum Chemical Calculations for Reaction Mechanism Prediction (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. nih.govcore.ac.uk These methods allow for the investigation of reaction pathways, including the identification of transition states and the calculation of activation energies, which are crucial for predicting reaction feasibility and rates. nih.govresearchgate.net

For reactions involving amines similar to Butyl(1-phenylpropyl)amine, DFT studies have been employed to understand complex reaction mechanisms. For instance, in the context of direct asymmetric reductive amination, DFT calculations have revealed that the amine substrate can act as a ligand for the metal catalyst, such as iridium. nih.gov These studies have shown the importance of hydrogen bonding interactions between the amine's N-H group and the chiral ligand in stabilizing the transition state, which is critical for achieving high enantioselectivity. nih.gov The calculations can also predict the energy barriers for key steps like hydride addition, indicating whether the mechanism proceeds through an inner-sphere or outer-sphere pathway. nih.gov

In the development of new synthetic methodologies, DFT has been used to analyze and predict unknown reactions, design catalysts, and explore synthetic routes prior to experimental investigation. nih.gov By calculating the Gibbs free energy changes (ΔG) and activation energy barriers (ΔG‡), researchers can compare different potential pathways and identify the most favorable one. nih.gov For example, DFT calculations can help in selecting the appropriate ligand for a metal-catalyzed reaction by evaluating the stability of the catalyst-ligand complex and the energy barrier for the rate-determining step, such as reductive elimination. nih.gov

The accuracy of DFT calculations depends on the choice of the functional and basis set. The B3LYP functional combined with basis sets like 6-31++G(d,p) is often used for small to medium-sized organic molecules to provide accurate predictions of molecular structures and properties. mdpi.comresearchgate.net

Table 1: Representative Energy Barriers Calculated by DFT for Related Amine Reactions

| Reaction Step | Catalyst/Ligand System | Calculated Parameter | Value (kcal/mol) | Reference |

| Reductive Elimination | Pd / Xantphos | ΔE‡ | 25.7 | nih.gov |

| Reductive Elimination | Pd / DPPE | ΔE‡ | 34.0 | nih.gov |

| Oxidative Addition | Copper-π complex | ΔG‡ | 8.4 | nih.gov |

| Ylide Formation | Pyridine derivative | ΔG‡ | 1.3 | nih.gov |

| This table presents illustrative data from studies on similar reaction types to demonstrate the application of DFT in predicting reaction energetics. |

Computational Modeling of Stereochemical Outcomes and Asymmetric Induction

Computational modeling is a vital tool for predicting and understanding the stereochemical outcomes of asymmetric reactions, a key aspect in the synthesis of chiral amines like this compound. These models help in rationalizing the enantioselectivity observed in reactions and guide the design of more effective chiral catalysts and reagents.

In iridium-catalyzed asymmetric reductive amination, DFT studies have been instrumental in explaining the origin of enantioselectivity. nih.gov The models show how the chiral ligand creates a specific steric and electronic environment around the metal center. This environment favors the approach of the prochiral imine intermediate from one specific face, leading to the preferential formation of one enantiomer. The calculations can pinpoint key interactions, such as hydrogen bonding between the amine substrate and the chiral phosphoramidite (B1245037) ligand, that lock the conformation of the transition state and dictate the stereochemical outcome. nih.gov

Computational studies have also been used to investigate reactions where asymmetric induction was not observed. For example, in the hydrogenation of certain enamines, computational models revealed nearly isoenergetic pathways for the formation of both (E)- and (Z)-enamine hydrogenation products, explaining the lack of stereochemical control irrespective of the chiral ligand used. acs.org

The use of chiral derivatizing agents (CDAs) to determine the enantiomeric excess of amines has also been supported by DFT studies. rsc.org These calculations help to understand the origin of the chemical shift differences observed in the NMR spectra of the diastereomeric derivatives. The models can reveal that steric interactions and conformational locking induced by the chiral agent are responsible for the observed spectral separation, providing a rational basis for the analytical method. rsc.org

Table 2: Factors Influencing Stereochemical Outcome as Determined by Computational Modeling

| Influencing Factor | System/Reaction | Computational Finding | Reference |

| Hydrogen Bonding | Iridium-catalyzed reductive amination | (N)H-O(P) hydrogen-bonding attraction strengthens ligand-substrate interaction. | nih.gov |

| Steric Hindrance | Chiral Phosphazane CDA | NMR chemical shift differences between diastereomers are steric in origin. | rsc.org |

| Transition State Energy | Enamine Hydrogenation | Near isoenergetic pathways for (E) and (Z) product formation. | acs.org |

| Ligand-Substrate Conformation | Iridium-catalyzed reductive amination | Chiral ligand controls the facial selectivity of hydride attack. | nih.gov |

| This table summarizes key findings from computational studies on how different factors control stereoselectivity. |

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to its reactivity. Computational methods provide detailed information about the electronic distribution, molecular orbitals, and other electronic properties that govern how a molecule will behave in a chemical reaction.

Natural Bond Orbital (NBO) analysis is a common technique used to study intramolecular and intermolecular bonding and interactions. researchgate.net For molecules containing amine functionalities, NBO analysis can reveal important donor-acceptor interactions, such as those between lone pair orbitals on the nitrogen atom and antibonding orbitals of adjacent groups. The stabilization energies calculated through NBO analysis quantify the strength of these interactions. mdpi.com

The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. mdpi.com For instance, a small HOMO-LUMO gap suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. mdpi.com These maps identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. This information is invaluable for predicting the sites of reaction.

For predicting the reactivity of a series of related compounds, Quantitative Structure-Activity Relationship (QSAR) models can be developed using descriptors derived from electronic structure calculations. europa.eu Parameters like Hammett (σ) and Taft (σ*) constants, which account for polar and inductive effects, have been traditionally used to predict chemical reactivity. europa.eu More advanced descriptors derived from quantum chemical calculations can lead to more accurate and broadly applicable QSAR models.

Table 3: Key Electronic Properties and Their Significance in Reactivity Prediction

| Electronic Property | Computational Method | Significance |

| HOMO Energy | DFT, Ab initio | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | DFT, Ab initio | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | DFT, Ab initio | Relates to chemical reactivity and kinetic stability; smaller gap implies higher reactivity. |

| NBO Stabilization Energy | NBO Analysis | Quantifies the strength of intramolecular and intermolecular orbital interactions. |

| Molecular Electrostatic Potential | DFT | Maps electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

| This table outlines important electronic properties and their role in understanding and predicting the chemical behavior of molecules. |

Synthetic Applications and Derivatization

Butyl(1-phenylpropyl)amine as a Key Intermediate in Complex Organic Synthesis

While direct, published examples of this compound as a key intermediate in the total synthesis of complex natural products or pharmaceuticals are scarce, its structure is analogous to amines that are prevalent in biologically active molecules. Secondary amines of this type are common scaffolds in medicinal chemistry. For instance, related structures like 1-methyl-3-phenylpropylamine (B141231) are precursors in the synthesis of antihypertensive agents. google.com The synthesis of this compound can be achieved through several established methods, positioning it as a potential intermediate for further molecular elaboration.

One of the most common and versatile methods for the synthesis of secondary amines like this compound is reductive amination . masterorganicchemistry.com This method involves the reaction of a primary amine with a ketone or aldehyde to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For this compound, this can be approached in two ways:

Reaction of 1-phenylpropan-1-one with butylamine (B146782): This involves the condensation of the ketone with butylamine to form an N-butyl-1-phenylpropan-1-imine intermediate, followed by reduction.

Reaction of 1-phenylpropanal with butylamine: While less common for this specific target, the reaction of the corresponding aldehyde with butylamine would also yield the target molecule after reduction. rsc.org

Another primary synthetic route is the N-alkylation of a primary amine . In this case, 1-phenylpropan-1-amine (B1219004) can be alkylated using a butyl halide (e.g., butyl bromide or iodide). evitachem.com However, a significant challenge with direct alkylation is the potential for over-alkylation, leading to the formation of a tertiary amine and quaternary ammonium (B1175870) salts. masterorganicchemistry.com To control this, the reaction often requires careful management of stoichiometry and reaction conditions.

The following table summarizes these general synthetic approaches to this compound, which would establish it as an intermediate for further synthetic steps.

| Synthetic Method | Reactants | Common Reducing Agents/Conditions | Key Advantages/Disadvantages |

| Reductive Amination | 1-Phenylpropan-1-one and Butylamine | Sodium borohydride (B1222165) (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), Catalytic Hydrogenation (H₂/Pd/C) masterorganicchemistry.comrsc.org | Advantages: High selectivity, mild conditions, avoids over-alkylation. Disadvantages: Requires a carbonyl precursor. |

| N-Alkylation | 1-Phenylpropan-1-amine and Butyl Halide (e.g., Butyl Bromide) | Base (e.g., K₂CO₃, Et₃N) in an organic solvent. molport.com | Advantages: Direct formation of the C-N bond. Disadvantages: Prone to over-alkylation, may require protecting groups for better control. |

Once synthesized, this compound can serve as a nucleophile in various reactions, allowing for its incorporation into larger, more complex molecules.

Functionalization and Derivatization for Advanced Chemical Entities

The structure of this compound offers several sites for functionalization to create advanced chemical entities. The primary reactive site is the secondary amine nitrogen, but the aromatic phenyl ring also presents opportunities for modification.

Derivatization at the Nitrogen Atom:

The secondary amine can be readily converted into a variety of functional groups:

Amides: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields N-butyl-N-(1-phenylpropyl)amides. This transformation is fundamental in peptide synthesis and for creating stable, neutral derivatives.

Sulfonamides: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) produces the corresponding sulfonamides. This functional group is a common feature in many pharmaceutical compounds.

Ureas and Carbamates: Treatment with isocyanates or chloroformates can convert the amine into ureas and carbamates, respectively. These are also important functional groups in medicinal chemistry. The use of a protecting group like tert-butoxycarbonyl (Boc) is a common strategy in multi-step synthesis. lookchem.com

Modification of the Phenyl Ring:

The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. The position of substitution (ortho, meta, or para) will be directed by the existing propylamino group. Such modifications can be used to tune the electronic and steric properties of the molecule, which is a common strategy in drug discovery to optimize binding to biological targets.

The following table illustrates potential derivatization reactions of this compound.

| Reaction Type | Reagent | Product Functional Group | Potential Application |

| Acylation | Acetyl Chloride | Amide | Synthesis of neutral derivatives, intermediates. |

| Sulfonylation | Tosyl Chloride | Sulfonamide | Introduction of a key pharmacophore. |

| Carbamate (B1207046) Formation | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Boc-protected Amine | Protection of the amine for further synthesis. lookchem.com |

| Urea Formation | Phenyl Isocyanate | Urea | Synthesis of bioactive compounds. |

| Electrophilic Nitration | HNO₃/H₂SO₄ | Nitro-substituted Phenyl Ring | Intermediate for further functionalization (e.g., reduction to an aniline). |

These derivatization strategies allow for the systematic modification of this compound to generate libraries of related compounds for screening in various applications, particularly in the development of new pharmaceutical agents.

Development of Specialized Reagents Derived from this compound

There is no specific information in the reviewed literature indicating that this compound has been used as a scaffold for the development of specialized, named reagents for organic synthesis. The development of such reagents typically requires the parent molecule to impart unique reactivity or selectivity, often through specific steric or electronic properties.

However, chiral versions of related amines are frequently used as chiral auxiliaries or resolving agents . For example, optically active 1-phenylethylamine (B125046) is a common resolving agent for racemic carboxylic acids and is used in asymmetric synthesis. google.com If this compound were available in an enantiomerically pure form, it could potentially be used in a similar capacity:

As a Resolving Agent: The chiral amine could be reacted with a racemic mixture of a chiral carboxylic acid to form a pair of diastereomeric salts. These salts often have different solubilities, allowing for their separation by crystallization. Subsequent removal of the amine would yield the enantiomerically enriched acid.

As a Chiral Auxiliary: The chiral amine could be covalently attached to a substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary would be cleaved off.

Furthermore, derivatized versions of similar amines have been explored as ligands for metal catalysts in asymmetric catalysis. For example, N-substituted amino alcohols derived from phenylpropylamine analogs can serve as ligands for transition metals, facilitating enantioselective reductions or additions. While not specifically documented for this compound, this represents a potential avenue for its application in the development of new catalytic systems. The synthesis of N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine, a related hydroxylamine (B1172632) derivative, highlights its utility as a selective reagent and stabilizer of reactive intermediates in organic synthesis. chemimpex.com

Analytical Characterization Methodologies for Butyl 1 Phenylpropyl Amine

Advanced Chromatographic Techniques for Purity and Isomeric Analysis (e.g., HPLC, GC)

Chromatographic methods are fundamental in the analysis of Butyl(1-phenylpropyl)amine, providing robust means for assessing purity and resolving its stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile tool for the analysis of this compound. For purity assessment, reversed-phase HPLC is commonly employed, often using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. Detection is typically achieved using a photodiode array (PDA) detector, which can monitor a range of wavelengths simultaneously.

A critical application of HPLC in the analysis of this compound is the separation of its enantiomers. Since this compound possesses a chiral center, it exists as a pair of enantiomers. Chiral HPLC is the method of choice for this isomeric analysis. This is often accomplished using chiral stationary phases (CSPs) derived from polysaccharide phenylcarbamates, such as those found in Chiralpak® and Chiralcel® columns. wiley-vch.deyakhak.org The separation relies on the differential interaction of the enantiomers with the chiral environment of the column. The choice of mobile phase, typically a mixture of alkanes like hexane (B92381) and an alcohol such as isopropanol, is crucial for achieving optimal resolution. wiley-vch.deyakhak.org For instance, the optical purity of a related compound, N-Ethyl-N-(1-phenyl-2-propynyl)aniline, was determined using a Daicel Chiralcel AD column with a mobile phase of hexane/iPrOH (97/3). wiley-vch.de

Gas Chromatography (GC) , particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of this compound and its isomers. unodc.orgresearchgate.net GC offers high separation efficiency and, when combined with MS, provides definitive identification of the separated components. For chiral analysis, a chiral capillary column is typically used. Alternatively, derivatization with a chiral reagent can be performed to create diastereomers, which can then be separated on a standard achiral column. researchgate.net GC methods often involve temperature programming to ensure efficient separation of the analyte from any impurities or other components in the sample matrix. unodc.org

Table 1: Example HPLC Conditions for Chiral Amine Analysis This table is illustrative of typical starting conditions for method development for this compound based on analyses of similar compounds.

| Parameter | HPLC Condition | Source |

|---|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel OD-H, Chiralpak IE) | yakhak.org |

| Mobile Phase | Isocratic mixture of n-hexane and 2-propanol (e.g., 90:10 v/v) | yakhak.org |

| Flow Rate | 1.0 mL/min | wiley-vch.deyakhak.org |

| Detection | UV at 254 nm | wiley-vch.de |

| Temperature | Ambient | yakhak.org |

Spectroscopic Techniques for Structural Elucidation and Mechanistic Probing (e.g., advanced NMR, high-resolution Mass Spectrometry)

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful method for elucidating the chemical structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information. bldpharm.comrsc.org The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, specific signals would correspond to the protons and carbons of the butyl group, the propyl chain, and the phenyl ring. Advanced NMR techniques, such as COSY and HSQC, can be used to establish the complete connectivity of the molecule. In the context of isomeric analysis, NMR can be used in conjunction with chiral derivatizing agents to determine enantiomeric excess. rsc.orgnih.gov The reaction of a chiral amine with a chiral derivatizing agent produces diastereomers, which will exhibit distinct signals in the NMR spectrum (e.g., ³¹P NMR if a phosphorus-containing agent is used), allowing for their quantification. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound with high confidence. wiley-vch.dersc.org Techniques like electrospray ionization (ESI) are commonly used to generate ions from the analyte. exlibrisgroup.com Tandem mass spectrometry (MS/MS) can further be used to probe the structure by fragmenting the molecular ion and analyzing the resulting fragment ions. This fragmentation pattern provides a structural fingerprint of the molecule. For example, in the analysis of a related compound, methyl-(2-phenyl-propyl)-amine, the precursor ion was fragmented to produce characteristic product ions (m/z 91.1 and 119.1), which are indicative of the phenylalkylamine structure.

Table 2: Representative Spectroscopic Data for Phenylalkylamine Structures This table presents typical spectroscopic data observed for compounds with structural similarities to this compound.

| Technique | Observation | Interpretation | Source |

|---|---|---|---|

| ¹H NMR | δ ~ 7.1-7.4 ppm (multiplet) | Protons on the phenyl ring | rsc.org |

| δ ~ 2.6-3.5 ppm | Protons on carbons adjacent to the nitrogen atom | nih.gov | |

| δ ~ 0.8-1.6 ppm (multiplets, triplets) | Protons of the alkyl chains (butyl, propyl) | rsc.org | |

| ¹³C NMR | δ ~ 126-142 ppm | Carbons of the phenyl ring | rsc.org |

| δ ~ 40-60 ppm | Carbons adjacent to the nitrogen atom | rsc.org | |

| δ ~ 10-30 ppm | Carbons of the alkyl chains | rsc.org | |

| HRMS (ESI) | Precise m/z value | Confirms elemental formula (e.g., C₁₃H₂₁N for this compound) | wiley-vch.de |

Derivatization Strategies for Enhanced Analytical Detection (e.g., Fluorescence Derivatization)

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, this is particularly useful for enhancing detection sensitivity and enabling chiral separations on achiral columns.

Fluorescence Derivatization is a key strategy for increasing the sensitivity of detection in HPLC. scribd.com this compound, being a primary or secondary amine, may not possess strong native fluorescence. By reacting the amine with a fluorescent labeling reagent (a fluorophore), a highly fluorescent derivative is formed. nih.govmdpi.com This allows for trace-level quantification using an HPLC system equipped with a fluorescence detector. nih.govscience.gov Common derivatizing agents for amines include 4-(4,5-diphenyl-1H-imidazole-2-yl) benzoyl chloride (DIB-Cl) and reagents that form nitrobenzoxadiazole (NBD) derivatives. yakhak.orgnih.gov The reaction is typically performed pre-column, and the resulting fluorescent product is then injected into the HPLC system. yakhak.orgscribd.com

Another important application of derivatization is in chiral analysis . As mentioned, enantiomers can be separated on a chiral stationary phase. An alternative approach, known as indirect separation, involves reacting the racemic amine with a pure enantiomer of a chiral derivatizing agent (CDA). researchgate.net This reaction produces a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatographic techniques like GC or HPLC. researchgate.net For example, (S)-(−)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC) is a well-known CDA used for the chiral separation of phenylalkylamines via GC-MS. researchgate.net This indirect method is a powerful alternative when a suitable chiral column is not available or when the direct method fails to provide adequate separation.

Table 3: Common Derivatization Reagents for Amines

| Reagent | Purpose | Detection Method | Source |

|---|---|---|---|

| 4-(4,5-diphenyl-1H-imidazole-2-yl) benzoyl chloride (DIB-Cl) | Fluorescence Labeling | HPLC-Fluorescence | nih.gov |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Fluorescence Labeling | HPLC-Fluorescence | yakhak.org |

| (S)-(−)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC) | Chiral Derivatization | GC-MS / HPLC-UV | researchgate.net |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Chiral Derivatization | HPLC-UV | rsc.org |

Q & A

Q. What are the recommended synthetic routes for Butyl(1-phenylpropyl)amine, and how can researchers optimize yield and purity?

this compound can be synthesized via reductive amination or alkylation of primary amines with appropriate halides. To optimize yield:

- Use catalytic hydrogenation with palladium or platinum catalysts for reductive amination .

- Employ AI-driven retrosynthesis tools (e.g., Template_relevance models) to identify feasible pathways from databases like Pistachio, Reaxys, or BKMS_METABOLIC, which prioritize high-plausibility precursors .

- Monitor reaction progress using thin-layer chromatography (TLC) or GC-MS to detect intermediates.

Q. How should researchers characterize the structural and stereochemical properties of this compound?

- Nuclear Magnetic Resonance (NMR): Analyze H and C spectra to confirm the presence of the phenylpropyl backbone and butylamine moiety. Key peaks include aromatic protons (δ 7.2–7.4 ppm) and methylene groups adjacent to the amine (δ 2.5–3.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (e.g., calculated 177.29 g/mol for related phenylpropylamines) .

- X-ray Crystallography: Resolve stereochemistry if chiral centers are present, referencing IUPAC nomenclature rules for amine substituent prioritization .

Q. What biological activity mechanisms have been proposed for this compound, and how can they be validated experimentally?

- Hypothesized Mechanisms: Sympathomimetic activity via adrenergic receptor modulation, akin to amphetamine derivatives .

- Validation Methods:

- In vitro Receptor Binding Assays: Use radiolabeled ligands to quantify affinity for α- or β-adrenergic receptors.

- Functional Assays: Measure cAMP production in transfected HEK293 cells expressing target receptors.

- Pressor Activity Studies: Monitor blood pressure changes in rodent models, noting dose-dependent effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s bioactivity?

- Case Example: If molecular docking (e.g., AutoDock 4.2) predicts strong binding to telomerase but in vitro assays show weak activity:

- Validate force field parameters and solvation models used in simulations .

- Test metabolite stability (e.g., hepatic microsome assays) to rule out rapid degradation .

- Compare results with structurally similar controls (e.g., β-methylphenethylamine) to identify pharmacophore discrepancies .

Q. What computational strategies are effective for studying this compound’s interactions with biological targets?

- Molecular Dynamics (MD) Simulations: Use AMBER or GROMACS to model ligand-receptor dynamics over nanosecond timescales.

- Binding Free Energy Calculations: Apply MM/PBSA or MM/GBSA methods to refine docking scores from tools like AutoDock .

- Quantum Mechanics/Molecular Mechanics (QM/MM): Investigate electron transfer or covalent binding mechanisms at active sites.

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity?

- Modification Strategies:

- Assay Design: Test analogs in parallel against off-target receptors (e.g., serotonin transporters) to quantify selectivity indices.

Q. What are the challenges in scaling up this compound synthesis, and how can purification be optimized?

- Scale-Up Issues:

- Exothermic reactions may require controlled temperature gradients .

- Byproduct formation (e.g., dialkylated amines) necessitates gradient elution in flash chromatography .

- Purification: Use preparative HPLC with C18 columns and trifluoroacetic acid (TFA) in mobile phases to isolate >95% pure product .

Q. How should researchers design comparative studies between this compound and structurally related amines?

- Key Parameters:

- Pharmacokinetics: Compare metabolic stability in liver microsomes .

- Toxicity: Assess cytotoxicity in primary hepatocytes via MTT assays.

- Efficacy: Use in vivo models (e.g., hypertensive rats) to rank pressor activity against phenylpropanolamine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.